molecular formula C18H18N2O B3840523 3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE CAS No. 5320-37-6

3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

Cat. No.: B3840523
CAS No.: 5320-37-6
M. Wt: 278.3 g/mol
InChI Key: PPTIUJYVYBPVEZ-UHFFFAOYSA-N
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Description

3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one is 278.141913202 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one belongs to a class of compounds that have been the subject of extensive research due to their intriguing chemical properties and potential biological activities. An example is the work by Engqvist and Bergman (2004) on the synthesis of neocryptolepine, a compound with similar structural features, showcasing the development of new synthetic methods for such heterocycles, which are known for their antiviral and DNA intercalating properties (Engqvist & Bergman, 2004).

Reactions with Electrophilic Reagents

  • Tolkunov et al. (1995) studied the reactions of similar compounds with electrophilic reagents, revealing insights into their chemical reactivity. This research helps understand how such compounds can be modified and potentially used in various applications (Tolkunov et al., 1995).

Photocyclization Processes

  • Research by Li et al. (2012, 2013) demonstrated the potential of using photocyclization processes for synthesizing indolo[2,3-c]quinolin-6-ones, a related class of compounds. Such synthetic techniques are crucial for creating complex molecules that might have applications in medicinal chemistry (Li et al., 2012), (Li et al., 2013).

Antimicrobial Activity

  • The study by Ali et al. (2020) on the antimicrobial properties of indoloquinolines, compounds structurally related to 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one, indicates potential applications in developing new antimicrobial agents (Ali et al., 2020).

DNA Topoisomerase II Inhibition

  • Peczyńska-Czoch et al. (1994) investigated derivatives of indolo[2,3-b]quinolines, highlighting their role as DNA topoisomerase II inhibitors. Such compounds are essential for studying the mechanisms of action of potential anticancer drugs (Peczyńska-Czoch et al., 1994).

Synthesis and Crystal Structure

  • The work on synthesizing and determining the crystal structure of related indoloquinolines, as reported by Lu et al. (2010), provides valuable insights into the molecular architecture of such compounds, which is essential for understanding their biological activity (Lu et al., 2010).

Properties

IUPAC Name

3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTIUJYVYBPVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416339
Record name 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-37-6
Record name 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
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3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
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3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
Reactant of Route 4
3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
Reactant of Route 5
3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
Reactant of Route 6
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3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

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